2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide
Overview
Description
2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility and Crystallization Studies
- Experimental and Modeling Studies on Solubility : The solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in various solvent mixtures was examined using the polythermal method. The study found that S1's solubility increases with temperature, and the data were well-correlated with Apelblat and λh model equations, which could aid in the development of pharmaceutical formulations (Pascual et al., 2017).
- Continuous Crystallization Process Development : A study focused on the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene, aiming to optimize the synthesis and purification processes for active pharmaceutical ingredients. The research presented methodologies for enhancing yield and productivity in pharmaceutical manufacturing (Pascual et al., 2022).
Synthetic Methodologies for Novel Compounds
- Synthesis of Propisochlor Impurities : Research into the convenient synthesis of novel impurities related to the herbicide Propisochlor highlighted the development of new synthetic approaches. This work contributes to the understanding of herbicide chemistry and the development of analytical methods for impurity identification (Behera, Mohanta, & Pati, 2022).
- Antibacterial Activity of Azole Derivatives : A study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their antibacterial activity demonstrated the potential of these compounds in medicinal chemistry, specifically against Rhizobium radiobacter (Tumosienė et al., 2012).
Applications in Agriculture and Pharmacology
- Metabolism of Chloroacetamide Herbicides : Research on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological implications of these widely used agricultural chemicals (Coleman et al., 2000).
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-8-14-12(15)10(2)13/h3-6,10H,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUISDFZSWNEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.